molecular formula C13H20N2O2 B13870890 N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine

N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine

Cat. No.: B13870890
M. Wt: 236.31 g/mol
InChI Key: AJWDWZOKUIOICF-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its structural features, which include a tert-butyl group, a methyl group, and a pyridin-4-ylethyl moiety.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h5-6,8-9H,7,10H2,1-4H3

InChI Key

AJWDWZOKUIOICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-(2-pyridin-4-ylethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, releasing the free amine . This property makes it useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate include:

    tert-Butyl N-methyl-N-(2-pyridin-3-ylethyl)carbamate: Similar structure but with the pyridine ring at a different position.

    tert-Butyl N-methyl-N-(2-pyridin-2-ylethyl)carbamate: Another positional isomer with the pyridine ring at the 2-position.

    tert-Butyl N-methyl-N-(2-pyridin-5-ylethyl)carbamate: Similar structure with the pyridine ring at the 5-position.

The uniqueness of tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate lies in its specific structural arrangement, which can influence its reactivity and applications in synthesis .

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